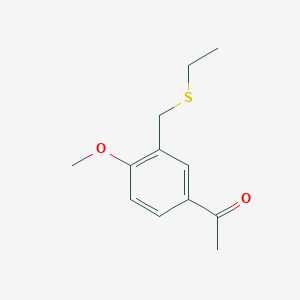

1-(3-((Ethylthio)methyl)-4-methoxyphenyl)ethan-1-one

Description

1-(3-((Ethylthio)methyl)-4-methoxyphenyl)ethan-1-one is a substituted acetophenone derivative featuring a phenyl ring with a 4-methoxy group and a 3-((ethylthio)methyl) substituent. The ethanone moiety (C=O-CH₃) is attached to the phenyl ring, forming a ketone functional group critical for reactivity and intermolecular interactions.

This compound’s structural framework is shared with numerous analogs explored in pharmaceutical and materials science research.

Properties

Molecular Formula |

C12H16O2S |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

1-[3-(ethylsulfanylmethyl)-4-methoxyphenyl]ethanone |

InChI |

InChI=1S/C12H16O2S/c1-4-15-8-11-7-10(9(2)13)5-6-12(11)14-3/h5-7H,4,8H2,1-3H3 |

InChI Key |

XWFWLUJATVIYRK-UHFFFAOYSA-N |

Canonical SMILES |

CCSCC1=C(C=CC(=C1)C(=O)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((Ethylthio)methyl)-4-methoxyphenyl)ethan-1-one typically involves the reaction of 4-methoxyacetophenone with ethylthiomethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-((Ethylthio)methyl)-4-methoxyphenyl)ethan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The ethylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl ethanones.

Scientific Research Applications

1-(3-((Ethylthio)methyl)-4-methoxyphenyl)ethan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-((Ethylthio)methyl)-4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The ethylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural features, molecular formulas, and physicochemical properties of 1-(3-((ethylthio)methyl)-4-methoxyphenyl)ethan-1-one and its analogs:

Substituent Effects on Properties

- Electron-Donating Groups (e.g., methoxy, ethylthio) : Enhance resonance stabilization, increasing aromatic ring reactivity toward electrophiles.

- Electron-Withdrawing Groups (e.g., chloro, sulfonyl) : Improve stability but reduce nucleophilicity.

- Polar Groups (e.g., hydroxy, amino): Increase solubility in aqueous media, critical for bioavailability.

Biological Activity

The compound 1-(3-((Ethylthio)methyl)-4-methoxyphenyl)ethan-1-one , also known as a derivative of 1,3,4-thiadiazole, has garnered attention in recent years for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features an ethylthio group and a methoxyphenyl moiety, which are significant for its biological interactions.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of compounds similar to 1-(3-((Ethylthio)methyl)-4-methoxyphenyl)ethan-1-one .

Case Studies

- Hosseinzadeh et al. (2013) reported on the synthesis and anticancer activity of 1,3,4-thiadiazole derivatives against various cancer cell lines. Their findings indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values below 20 µM against prostate and breast cancer cell lines .

- Almasirad et al. (2016) synthesized a series of 2-amido-1,3,4-thiadiazole derivatives. One compound showed an IC50 value of 19.5 µM against SK-OV-3 ovarian cancer cells, suggesting that structural modifications can enhance efficacy .

- Jakovljević et al. (2017) studied the antiproliferative activities of 1,3,4-thiadiazoles derived from phenolic acids against human lung cancer A549 and promyelocytic leukemia HL-60 cell lines. The most active derivatives led to a significant increase in subG1 phase cells, indicating apoptosis induction via caspase activation .

Antimicrobial Activity

Research has also explored the antimicrobial potential of this class of compounds.

Research Findings

A study published in 2020 evaluated a series of substituted thiadiazoles for their activity against Mycobacterium tuberculosis. The results indicated a correlation between lipophilicity and antimicrobial potency, with some compounds exhibiting MIC values as low as 0.55 µg/mL .

The mechanisms underlying the biological activity of 1-(3-((Ethylthio)methyl)-4-methoxyphenyl)ethan-1-one include:

- Inhibition of Kinases : Some derivatives have been shown to inhibit ERK1/2 kinase pathways, which are crucial for cancer cell proliferation and survival .

- Induction of Apoptosis : The activation of caspases has been implicated in the apoptotic effects observed in cancer cells treated with these compounds .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.